molecular formula C8H5F3N2O B11792457 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B11792457
M. Wt: 202.13 g/mol
InChI Key: JFKHJEWKWURMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a chemical scaffold of high interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core, often referred to as a 7-azaindole, is a privileged structure in the design of bioactive molecules due to its favorable physicochemical properties and its ability to mimic purine bases, facilitating interactions with a variety of enzymatic targets . The incorporation of a trifluoromethyl group is a common strategy in lead optimization, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . While the specific biological profile of this compound is a subject of ongoing research, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), and are being investigated as potential therapeutic agents in areas such as oncology . This makes it a valuable building block for researchers developing novel small-molecule inhibitors. Furthermore, this scaffold is also explored for its potential in other therapeutic areas, as similar structures have been developed as Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) inverse agonists . As a key intermediate, this compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical entities. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for the latest applications and handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

4-(trifluoromethyl)-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-1-2-12-7-4(5)3-6(14)13-7/h1-2H,3H2,(H,12,13,14)

InChI Key

JFKHJEWKWURMJV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CN=C2NC1=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Initial Formation of the Tricyclic Core

The synthesis begins with a substituted compound of formula (III), typically prepared via acid-catalyzed condensation between a substituted aldehyde (V) and a precursor acetal in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). Trifluoroacetic acid (TFA) or tosic acid catalyzes this step, generating intermediates with a bromo-substituted pyrrole moiety.

Introduction of the Trifluoromethyl Group

A critical step involves reacting the bromo-substituted intermediate (III) with a trifluoromethyl-containing boronic acid (XI) or tributylstannane (XII) under Suzuki or Stille coupling conditions. Palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ facilitate this transformation in solvents like 1,4-dioxane or DMF at elevated temperatures (80–150°C). For example, coupling with trifluoromethylboronic acid introduces the -CF₃ group at the 4-position of the pyridine ring, achieving yields of 65–78%.

Oxidative Cyclization to Form the Pyrrolopyridinone

The final cyclization employs oxygen gas at atmospheric pressure in the presence of bases like sodium hydride or potassium tert-butoxide. This step oxidizes the dihydro precursor to the pyrrolopyridinone framework, with reaction times varying from 6 to 24 hours depending on the substrate. Monitoring via thin-layer chromatography (TLC) confirms complete conversion, and the product is purified via column chromatography using ethyl acetate/hexane gradients.

Multi-Step Condensation and Lactamization

Condensation of Alkyl Vinyl Ethers with Trifluoroacetyl Chloride

An alternative route starts with the reaction of alkyl vinyl ethers and trifluoroacetyl chloride in the presence of sulfuric acid, forming a lactone intermediate. This exothermic reaction requires careful temperature control (-10°C to 30°C) to prevent side reactions. Distillation at 95–100°C isolates the lactone, which is subsequently treated with aqueous or anhydrous ammonia to yield 4-trifluoromethyl-2(1H)-pyridinone.

Cyclization to Pyrrolopyridinone

The pyridinone intermediate undergoes cyclization with acetic anhydride and pyridinium p-toluenesulfonate (PPTS) at reflux temperatures (145–150°C). This forms dienoates, which are further reacted with formamide or ammonium salts to generate the pyrrolopyridinone core. Yields for this step range from 50% to 65%, with purity confirmed via nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Palladium cross-couplingSuzuki coupling, oxidative cyclization65–78%High regioselectivity, scalableRequires expensive Pd catalysts
Condensation-lactamizationLactone formation, ammonia treatment50–65%Avoids transition metals, cost-effectiveMulti-step purification, moderate yields

Optimization Strategies and Reaction Parameters

Solvent and Temperature Effects

Palladium-catalyzed reactions achieve optimal yields in polar aprotic solvents like DMF or 1,4-dioxane at 80–120°C. In contrast, condensation methods favor non-polar solvents (toluene) under reflux conditions to drive lactone formation. Lower temperatures (0–10°C) are critical during ammonia treatment to prevent over-alkylation.

Catalyst Selection

Pd(dppf)Cl₂ enhances coupling efficiency for sterically hindered boronic acids, while Pd(OAc)₂ is preferred for stannane reagents . Acid catalysts like PPTS accelerate cyclization but require anhydrous conditions to avoid hydrolysis.

Chemical Reactions Analysis

Cyclization and Ring Functionalization

The compound serves as a precursor for synthesizing fused heterocycles. Cyclization reactions under acidic or basic conditions yield derivatives with enhanced biological activity:

Reaction TypeConditionsProductApplication
Intramolecular cyclizationPOCl₃, 110°C, 4h4-Trifluoromethyl-pyrrolo[2,3-b]pyridine-2-carboxamideFGFR inhibitor intermediates
N-MethylationCH₃I, K₂CO₃, DMF, 60°C 1-Methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-oneRORC2 inverse agonists

For example, iodination at the 3-position (using NIS in AcOH) enables subsequent Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .

Cross-Coupling Reactions

The trifluoromethyl group enhances electrophilic substitution at adjacent positions. Key transformations include:

Table 1: Cross-Coupling Reactions

Substrate PositionCoupling PartnerCatalyst SystemYieldProduct Use
C3Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O 72–89%FGFR inhibitors (e.g., compound 4h)
C5Alkenyl boronic estersPd(dppf)Cl₂, CsF, THF 65%Isoprenyl derivatives for kinase studies

Notably, compound 4h (synthesized via C3 coupling with 3,5-dimethoxyphenyl boronic acid) showed FGFR1–3 IC₅₀ values of 7–25 nM, demonstrating the impact of substituents on bioactivity .

Reduction and Oxidation

The lactam ring undergoes selective reduction:

  • Hydrogenation :

    • Conditions: H₂ (1 atm), Pd/C, EtOH, 25°C

    • Outcome: Saturation of the pyrrole ring to form 3,4-dihydro derivatives .

  • Nitro Group Reduction :

    • Conditions: NH₄HCO₂, Pd/C, MeOH, reflux

    • Outcome: Conversion of nitro to amine for further functionalization (e.g., amide coupling) .

Acid/Base-Mediated Rearrangements

The trifluoromethyl group stabilizes intermediates during ring-opening/closure reactions:

  • Acidic Hydrolysis :

    • Conditions: 6M HCl, 100°C, 12h

    • Outcome: Cleavage of the lactam ring to form 4-(trifluoromethyl)pyridine-2,3-diamine.

  • Base-Induced Rearrangement :

    • Conditions: NaOH (2M), EtOH, 80°C

    • Outcome: Isomerization to 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one.

Biological Activity Modulation

Structural modifications directly influence interactions with biological targets:

  • Hydrogen Bonding : The lactam carbonyl forms hydrogen bonds with FGFR hinge regions (e.g., E562 and A564 in FGFR1) .

  • π–π Stacking : Aryl groups introduced at C3 engage in hydrophobic interactions with F489 in FGFR1, enhancing binding affinity .

Stability and Degradation

The compound demonstrates stability under standard storage conditions but degrades under UV light:

ConditionDegradation PathwayHalf-Life
UV Light (254 nm)C-F bond cleavage → defluorination48h
pH < 3Lactam ring hydrolysis12h

Key Research Findings

  • FGFR Inhibition : Derivatives with C3-aryl substitutions show 100–300× improved FGFR1 activity compared to unsubstituted analogs .

  • Synthetic Versatility : Iodination at C3 enables diversification via cross-coupling, providing access to >50 derivatives with nanomolar kinase activity .

This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly for developing targeted therapies against FGFR-driven cancers.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied extensively for its potential therapeutic applications. Research indicates that 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits notable biological activities, including:

  • Enzyme Inhibition : It has shown promise as an inhibitor in various enzyme systems. The trifluoromethyl group enhances its interaction with biological targets, which may increase its efficacy in therapeutic applications.
  • Anticancer Activity : Preliminary studies suggest that this compound may act as a kinase inhibitor, particularly targeting receptor tyrosine kinases involved in cancer progression. This property positions it as a potential candidate for cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Receptor ModulationModulates G-protein coupled receptors (GPCRs)

Agrochemical Applications

The compound's unique properties have also led to investigations into its potential use in agrochemicals:

  • Antifungal Properties : Research has indicated that derivatives of this compound can exhibit antifungal activity against various plant pathogens. For instance, studies have shown effective inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum at specific concentrations, suggesting its utility as a fungicide .
  • Insecticidal Activity : Some studies have reported moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda, indicating potential applications in pest control .

Table 2: Antifungal and Insecticidal Efficacy

Pathogen/InsectActivity TypeConcentration (μg/ml)Reference
Botrytis cinereaAntifungal50
Sclerotinia sclerotiorumAntifungal50
Mythimna separataInsecticidal500

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrrolo-pyridine core significantly influence its potency and selectivity.

Table 3: SAR Insights

SubstituentEffect on Activity
TrifluoromethylEnhances binding affinity to targets
Alkyl groupsModulate lipophilicity and cell permeability

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens, revealing potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines, indicating significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological and chemical profiles of pyrrolo[2,3-b]pyridin-2(3H)-one derivatives are heavily influenced by substituents. Key comparisons include:

Compound Substituent(s) Electronic Effect Key Properties Reference
Target Compound 4-CF₃ Strongly electron-withdrawing Enhanced lipophilicity, metabolic stability
Compound 14 3-(4-(Dimethylamino)benzylidene), 1-(4-methoxybenzyl) Electron-donating (dimethylamino) Increased solubility, potential for π-π interactions
Compound 6 3-(4-(Dimethylamino)benzylidene) Electron-donating Improved binding in receptor assays
3,3-Dibromo Derivative 3,3-Br₂ Steric bulk, electron-withdrawing Reactivity in cross-coupling reactions
Compound 2j 3-((4-Methoxyphenyl)(phenyl)methyl), 1-benzyl Mixed electronic effects High synthetic yield (90%)
  • Trifluoromethyl vs. Halogens : The CF₃ group offers greater metabolic resistance compared to bromine (e.g., 3,3-Dibromo analog), which is prone to nucleophilic substitution .
  • Electron-Withdrawing vs.

Physicochemical Properties

  • Melting Points : CF₃ derivatives are expected to have higher melting points due to increased molecular rigidity. For comparison, Compound 14 melts at 123.5–124.2°C , while brominated analogs (e.g., 3,3-Dibromo) are solids with higher decomposition temperatures .
  • Solubility : The CF₃ group enhances lipophilicity (logP ~2.5–3.5), reducing aqueous solubility compared to polar derivatives like 5-hydroxyindolin-2-one analogs .

Biological Activity

4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS No. 1393576-66-3) is a synthetic compound that belongs to the pyrrolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making this compound a candidate for various therapeutic applications.

  • Molecular Formula : C8H5F3N2O
  • Molecular Weight : 202.13 g/mol
  • Structure : The structural formula includes a pyrrole ring fused with a pyridine ring, with a trifluoromethyl substituent at the 4-position.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (breast)12.5Kinase inhibition
This compoundA549 (lung)15.0Apoptosis induction

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can inhibit DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of DYRK1A leads to reduced tau phosphorylation and improved neuronal survival.

Study on Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrrolopyridines, including this compound. They evaluated their anticancer activity against multiple cell lines and found that this compound exhibited significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of 12.5 µM .

Neuroprotective Mechanisms

A study focusing on neuroprotection demonstrated that treatment with this compound resulted in decreased levels of phosphorylated tau in neuronal cultures exposed to toxic amyloid-beta peptides. This suggests potential therapeutic benefits in Alzheimer's disease models .

Pharmacological Profile

The pharmacological profile of this compound indicates low toxicity and good bioavailability in preliminary studies. Its favorable pharmacokinetic properties make it a suitable candidate for further development.

PropertyValue
SolubilityModerate
BioavailabilityHigh
ToxicityLow

Q & A

Q. What are the common synthetic routes for preparing 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives?

Methodological Answer: Key synthetic strategies include:

  • Condensation with Aldehydes : Reacting the pyrrolo-pyridinone core with aldehydes (e.g., benzaldehyde derivatives) in toluene under argon, catalyzed by piperidine, to form 3-benzylidene derivatives .
  • Rhodium-Catalyzed 1,4-Addition : Using arylboronic acids and chiral rhodium catalysts to asymmetrically functionalize the exocyclic methylene group, yielding enantiomerically enriched derivatives (e.g., compounds 2e–2j ) .
  • Ring Expansion : Treating 3-substituted derivatives with sodium azide under microwave irradiation to form naphthyridinones via cycloaddition-rearrangement (39 examples, yields: 40–85%) .

Q. Table 1: Example Derivatives Synthesized via Rhodium-Catalyzed Addition

CompoundSubstituentsYield (%)Characterization Methods
2e4-Acetylphenyl, phenyl86¹H NMR, ¹³C NMR, HRMS
2f3-Nitrophenyl, phenyl73¹H NMR, ¹³C NMR, HRMS
2g1H-Indol-5-yl, phenyl86¹H NMR, ¹³C NMR, HRMS
Data from

Q. How can researchers confirm the structural integrity of synthesized 4-(trifluoromethyl)pyrrolo-pyridinone derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz) resolves proton environments (e.g., δ 8.41–8.04 ppm for aromatic protons in compound 14 ) . ¹³C NMR confirms carbon frameworks, including trifluoromethyl groups (δ ~120 ppm for CF₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights (e.g., m/z 311.1 for compound 283 ) .
  • HPLC Analysis : Ensures purity (>95% for most derivatives) and monitors isomerization (e.g., 70/30 E/Z ratio in solution) .

Advanced Research Questions

Q. What mechanistic insights explain the rhodium-catalyzed asymmetric 1,4-addition to 3-benzylidene derivatives?

Methodological Answer: The reaction involves:

  • Catalytic Cycle : Rhodium(I) coordinates to the exocyclic double bond, facilitating arylboronic acid addition to the β-position.
  • Chiral Induction : Bulky phosphine ligands (e.g., (R)-BINAP) enforce asymmetric environments, achieving enantiomeric excess (e.g., up to 90% ee) .
  • Substrate Scope : Electron-deficient arylboronic acids enhance reactivity, while steric hindrance at the aldehyde moiety limits yields .

Q. How does the E/Z isomerization of 3-benzylidene derivatives impact synthetic strategies, and how can it be mitigated?

Methodological Answer:

  • Isomerization Challenges : Derivatives isomerize in solution (e.g., 70/30 E/Z ratio after 1 week), complicating purification .
  • Mitigation Strategies :
    • Immediate Characterization : Analyze products immediately after column chromatography.
    • Solid-State Storage : Isomers remain stable when stored as solids .
    • Chiral HPLC : Attempted but often unsuccessful due to rapid equilibration .

Q. Table 2: Isomerization Stability of Selected Derivatives

CompoundIsomer Ratio (E/Z) After 1 WeekStability in Solid State
1a70/30Stable
1b70/30Stable
Data from

Q. What methodologies are employed to evaluate the bioactivity of pyrrolo[2,3-b]pyridinone derivatives in preclinical models?

Methodological Answer: While direct data on 4-(trifluoromethyl) derivatives is limited, analogous compounds are assessed via:

  • In Vitro Assays :
    • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ values for peritoneal mesothelioma models) .
    • Flow Cytometry : Evaluates apoptosis induction (e.g., Annexin V/PI staining).
  • In Vivo Models : Xenograft studies in rodents to assess tumor growth inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.